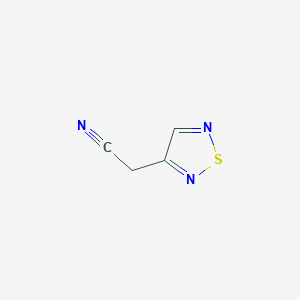

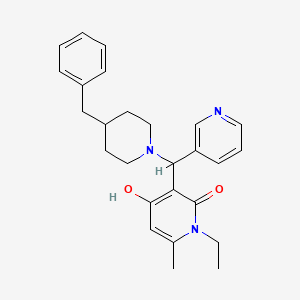

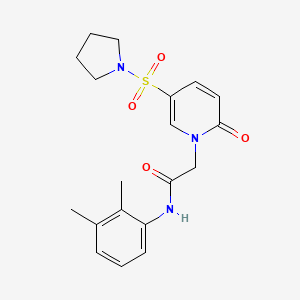

![molecular formula C19H13F2N3OS B2500285 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893979-42-5](/img/structure/B2500285.png)

2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide" is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated benzothiazole and benzamide compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles and benzamides typically involves multiple steps, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles was achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds . Similarly, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a process involving acyl chlorination of difluorobenzoic acid, coupling with 2-aminobenzoic acid, and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their biological activity. For example, the trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole showed significant anti-HIV activity, which was attributed to its butterfly-like conformation stabilized by intramolecular hydrogen bonds . This suggests that the molecular conformation and the presence of fluorine atoms in specific positions are crucial for the biological activity of such compounds.

Chemical Reactions Analysis

Fluorinated benzothiazoles and benzamides often exhibit potent biological activities, including antitumor and antiviral effects. The cytotoxicity of fluorinated 2-(4-aminophenyl)benzothiazoles was observed to be potent in certain human breast cancer cell lines, with a biphasic dose-response relationship . The antiproliferative activity of synthesized fluorinated benzamides against PC3 cells was also reported, indicating their potential as antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles and benzamides are influenced by their molecular structures. The introduction of fluorine atoms can affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important for their interaction with biological targets. The presence of fluorine can also influence the induction of enzymes like cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of these compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

A comprehensive review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing benzimidazole and benzothiazole, emphasizing the importance of such structures in creating complex compounds with notable spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). Similarly, a review by Ibrahim (2011) highlights synthetic methodologies for benzimidazoles and related compounds, showcasing their potential for generating new therapeutic agents with various biological applications (Ibrahim, 2011).

Biological and Medicinal Applications

Research into benzimidazole derivatives, such as those reviewed by Davidse (1986), shows their broad use in agriculture, veterinary medicine, and potential experimental applications in cancer chemotherapy due to their role as specific inhibitors of microtubule assembly (Davidse, 1986). The exploration of benzimidazole and thiazole derivatives for their pharmacological activities, including antimicrobial and anti-inflammatory properties, underscores the importance of these compounds in developing new drugs with enhanced efficacy and reduced toxicity (Singh et al., 2022).

Optoelectronic and Material Science Applications

Lipunova et al. (2018) discuss the application of quinazoline and pyrimidine derivatives in optoelectronic materials, highlighting the role of benzimidazole structures in fabricating materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This illustrates the compound's versatility not just in medicinal chemistry but also in materials science, demonstrating its potential for innovation in electronic and photonic applications.

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3OS/c1-11-10-26-19-23-17(9-24(11)19)12-3-2-4-14(7-12)22-18(25)15-6-5-13(20)8-16(15)21/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOBDQXHNODIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

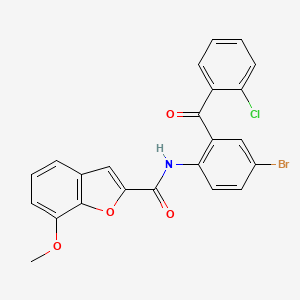

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

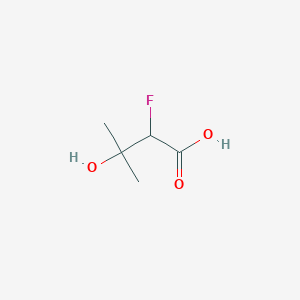

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

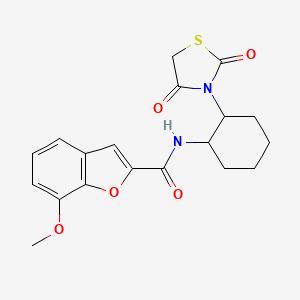

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)